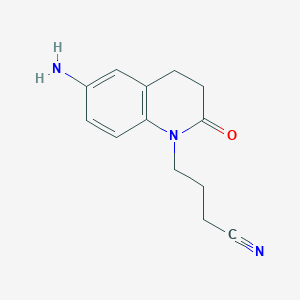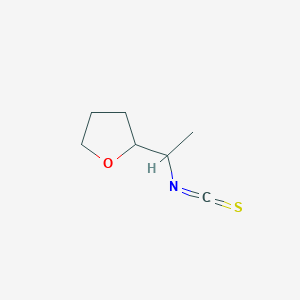
2-(1-イソチオシアナトエチル)オキソラン
説明
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(1-Isothiocyanatoethyl)oxolane typically begins with oxolane and 1-ethylthiourea.
Reaction Conditions: The reaction involves the nucleophilic substitution of oxolane with 1-ethylthiourea in the presence of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of 2-(1-Isothiocyanatoethyl)oxolane involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: 2-(1-Isothiocyanatoethyl)oxolane can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the isothiocyanato group to thiocarbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanato group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo-compounds such as 2-(1-oxoethyl)oxolane.
Reduction Products: Reduction can produce thiocarbonyl derivatives.
Substitution Products: Substitution reactions can lead to the formation of various amine and alcohol derivatives.
科学的研究の応用
2-(1-Isothiocyanatoethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving thiocyanate metabolism.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(1-Isothiocyanatoethyl)oxolane exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The isothiocyanato group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
2-(1-Isothiocyanatoethyl)oxolane is compared with other similar compounds to highlight its uniqueness:
2-(1-Isothiocyanatoethyl)benzene: This compound has a similar isothiocyanato group but is attached to a benzene ring instead of oxolane.
2-(1-Isothiocyanatoethyl)ethanol: This compound has an ethyl group instead of oxolane, leading to different chemical properties and reactivity.
特性
IUPAC Name |
2-(1-isothiocyanatoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSLONXMXZZZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


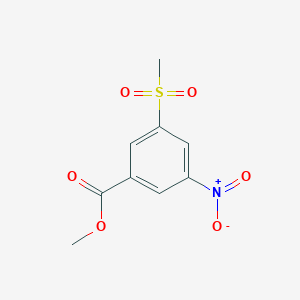

![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
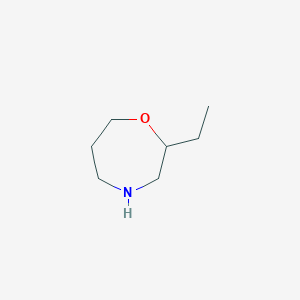
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
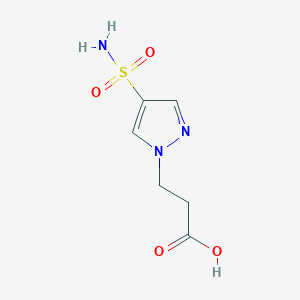
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

